Diethyl {5-[(4-methoxybenzyl)amino]-2-(4-methylphenyl)-1,3-oxazol-4-yl}phosphonate
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Overview
Description
DIETHYL (5-{[(4-METHOXYPHENYL)METHYL]AMINO}-2-(4-METHYLPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE is a complex organic compound that features a phosphonate group attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DIETHYL (5-{[(4-METHOXYPHENYL)METHYL]AMINO}-2-(4-METHYLPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the introduction of the phosphonate group. Common reagents used in these reactions include diethyl phosphite, 4-methoxybenzylamine, and 4-methylbenzaldehyde. The reaction conditions often require the use of catalysts and solvents such as toluene or dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: DIETHYL (5-{[(4-METHOXYPHENYL)METHYL]AMINO}-2-(4-METHYLPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the phosphonate group under basic conditions
Major Products: The major products formed from these reactions include various oxazole and amine derivatives, which can be further utilized in organic synthesis and medicinal chemistry .
Scientific Research Applications
DIETHYL (5-{[(4-METHOXYPHENYL)METHYL]AMINO}-2-(4-METHYLPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of advanced materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of DIETHYL (5-{[(4-METHOXYPHENYL)METHYL]AMINO}-2-(4-METHYLPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The phosphonate group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
- DIETHYL (5-{[(4-METHOXYPHENYL)METHYL]AMINO}-2-(4-METHOXYPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE
- DIETHYL (5-{[(4-METHOXYPHENYL)METHYL]AMINO}-2-(4-CHLOROPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE
- DIETHYL (5-{[(4-METHOXYPHENYL)METHYL]AMINO}-2-(4-FLUOROPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE
Uniqueness: The uniqueness of DIETHYL (5-{[(4-METHOXYPHENYL)METHYL]AMINO}-2-(4-METHYLPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE lies in its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C22H27N2O5P |
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Molecular Weight |
430.4 g/mol |
IUPAC Name |
4-diethoxyphosphoryl-N-[(4-methoxyphenyl)methyl]-2-(4-methylphenyl)-1,3-oxazol-5-amine |
InChI |
InChI=1S/C22H27N2O5P/c1-5-27-30(25,28-6-2)22-21(23-15-17-9-13-19(26-4)14-10-17)29-20(24-22)18-11-7-16(3)8-12-18/h7-14,23H,5-6,15H2,1-4H3 |
InChI Key |
FTTJGCKJTMQJOA-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=C(OC(=N1)C2=CC=C(C=C2)C)NCC3=CC=C(C=C3)OC)OCC |
Origin of Product |
United States |
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